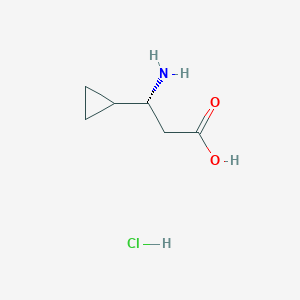
2-(Chloromethyl)-4-fluoro-5-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-fluoro-5-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a benzimidazole derivative that has been synthesized using various methods.
Scientific Research Applications
Fungicidal Activity
- Synthesis for Fungicidal Applications : A study synthesized 2-Chloromethyl-5H/methyl benzimidazoles and evaluated their fungicidal activities. Some of these compounds demonstrated better fungicidal properties than commercially used fungicides (Mishra et al., 1993).
Antimicrobial Activity
- Antimicrobial Derivatives : Research focusing on the synthesis of novel 2-substituted-1Hbenzimidazole derivatives revealed that certain compounds displayed notable antimicrobial activity, suggesting potential use in treating bacterial infections (Abdellatif et al., 2013).
- Microwave Assisted Synthesis for Antibacterial Properties : Another study using microwave-assisted synthesis reported antibacterial activity in novel 2-chloromethyl-1-h-benzimidazole derivatives, highlighting their potential in antibacterial applications (Patil et al., 2016).
- Spectral Characterization and Antimicrobial Studies : Benzimidazole derivatives were prepared and screened for microbial activity, indicating their potential in antimicrobial applications (Mahalakshmi & Chidambaranathan, 2015).
Anticancer and Antidiabetic Potential
- DNA Topoisomerase I Inhibitors : A study evaluated benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I, suggesting their potential use in cancer therapy (Alpan et al., 2007).
- Anti-Diabetic Studies : Research on benzimidazole-pyrazoline hybrid molecules demonstrated their potential as anti-diabetic agents through α-glucosidase inhibition activity (Ibraheem et al., 2020).
Analgesic and Anti-Inflammatory Activities
- Analgesic and Anti-Inflammatory Derivatives : A study synthesized 2-methylaminobenzimidazole derivatives and evaluated them for analgesic and anti-inflammatory activities, showing potential therapeutic applications (Achar et al., 2010).
Other Applications
- Antioxidant Properties : Derivatives carrying a benzimidazole moiety were synthesized and found to have antioxidant properties (Kerimov et al., 2012).
- Synthesis and Cytotoxicity in Cancer Therapy : Benzimidazole-4,7-diones were synthesized and evaluated for cytotoxicity on cancer cell lines, suggesting their potential as bioreductive anticancer agents (Gellis et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would depend on its specific applications. Benzimidazoles have been widely studied for their medicinal properties, and modifications to the benzimidazole core, such as the addition of chloromethyl, fluoro, and methyl groups, could potentially alter these properties and lead to new applications .
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-5-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2/c1-5-2-3-6-9(8(5)11)13-7(4-10)12-6/h2-3H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWBBVYADKSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388041-35-7 |
Source


|
| Record name | 2-(chloromethyl)-7-fluoro-6-methyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)


![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)
![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)


![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)


